molecular formula C11H12O2 B12367085 Ethyl cinnamate-d7

Ethyl cinnamate-d7

Cat. No.: B12367085
M. Wt: 183.25 g/mol
InChI Key: KBEBGUQPQBELIU-TULXXKHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl cinnamate-d7, also known as deuterated ethyl cinnamate, is a deuterium-labeled compound. It is an ester of cinnamic acid and ethanol, where the hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research as a tracer in metabolic studies and as a reference standard in analytical chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl cinnamate-d7 can be synthesized through the esterification of deuterated cinnamic acid with deuterated ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl cinnamate-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl cinnamate-d7 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl cinnamate-d7 involves its interaction with specific molecular targets. For instance, in antimicrobial studies, it has been shown to interact with ergosterol in fungal cell membranes, disrupting cell growth and proliferation. Molecular docking studies suggest that it targets enzymes such as caHOS2 and caRPD3 in fungi .

Comparison with Similar Compounds

Ethyl cinnamate-d7 can be compared with other similar compounds such as:

This compound is unique due to its deuterium labeling, which makes it particularly useful in tracing studies and as a reference standard in analytical applications .

Properties

Molecular Formula

C11H12O2

Molecular Weight

183.25 g/mol

IUPAC Name

ethyl (E)-2,3-dideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoate

InChI

InChI=1S/C11H12O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8+/i3D,4D,5D,6D,7D,8D,9D

InChI Key

KBEBGUQPQBELIU-TULXXKHWSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])/C(=C(\[2H])/C(=O)OCC)/[2H])[2H])[2H]

Canonical SMILES

CCOC(=O)C=CC1=CC=CC=C1

Origin of Product

United States

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